N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide
Description
N-(4-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide is a heterocyclic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety and linked via an amino group to a 4-fluorobenzamide-functionalized phenyl ring. The pyridazine scaffold contributes to its planar aromatic structure, while the dimethylpyrazole and fluorophenyl groups introduce steric and electronic modifications. This compound is of interest in medicinal chemistry due to the prevalence of pyridazine and benzamide derivatives in kinase inhibitors and other therapeutic agents .
Properties
IUPAC Name |
N-[4-[[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O/c1-14-13-15(2)29(28-14)21-12-11-20(26-27-21)24-18-7-9-19(10-8-18)25-22(30)16-3-5-17(23)6-4-16/h3-13H,1-2H3,(H,24,26)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDMPJJMRMQKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is hypothesized that the compound may interact with its targets by binding to active sites, thereby altering their function. This could lead to changes in cellular processes.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Given its structure, it may potentially interact with pathways involving pyrazole or pyridazine derivatives. More research is needed to confirm this.
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion rates are currently unknown.
Result of Action
It is hypothesized that the compound may alter cellular processes, potentially leading to changes in cell function or viability.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and physicochemical properties of N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-4-fluorobenzamide and analogous compounds:
*Calculated from molecular formula (C23H20FN7O).
†Inferred from analogous syntheses in .
Key Observations:
Structural Diversity: The target compound employs a pyridazine core, distinguishing it from the pyrazolopyrimidine (Example 53) and pyridine (3HN) scaffolds. Pyridazine’s electron-deficient nature may enhance π-π stacking interactions in biological targets compared to pyridine or pyrimidine .
Synthetic Routes :
- Example 53 and the target compound likely share synthetic strategies, such as palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation . In contrast, 3HN relies on amidation steps, emphasizing modular assembly .
Physicochemical Properties :
- The target’s molecular weight (~453.45 g/mol) positions it between 3HN (438.44 g/mol) and Example 53 (589.1 g/mol), suggesting intermediate solubility and permeability profiles.
- Melting points correlate with crystallinity; Example 53’s higher melting point (175–178°C) may reflect stronger intermolecular forces (e.g., hydrogen bonding) due to its chromen-oxo group .
Hydrogen Bonding and Crystal Packing: The target’s amide and amino groups enable hydrogen-bonding networks, analogous to 3HN’s carbamoyl moiety. Graph set analysis (as per Etter’s methodology) could reveal distinct packing motifs compared to Example 53’s chromen-based lattice .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
